Cas no 1193389-42-2 (4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride)

4,5-Dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride is a heterocyclic compound featuring a triazole core substituted with piperidine and carboxylate ester functionalities. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The presence of both triazole and piperidine moieties suggests potential utility in drug discovery, particularly for targeting central nervous system (CNS) or antimicrobial applications. The ester groups provide versatility for further functionalization, enabling derivatization into amides or acids. This compound is suited for research applications requiring precise molecular scaffolds with modifiable reactive sites.
4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride structure
1193389-42-2 structure
Product Name:4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
CAS No:1193389-42-2
MF:C11H17ClN4O4
MW:304.730081319809
CID:5687874
PubChem ID:45791646
Update Time:2025-06-08

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • dimethyl 1-piperidin-4-yltriazole-4,5-dicarboxylate;hydrochloride
    • 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride
    • 1193389-42-2
    • Z1262397338
    • AKOS033204471
    • EN300-49609
    • 4,5-dimethyl1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylatehydrochloride
    • CS-0250076
    • 4,5-DIMETHYL 1-(PIPERIDIN-4-YL)-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE HYDROCHLORIDE
    • Inchi: 1S/C11H16N4O4.ClH/c1-18-10(16)8-9(11(17)19-2)15(14-13-8)7-3-5-12-6-4-7;/h7,12H,3-6H2,1-2H3;1H
    • InChI Key: CJIFOBAJLOPRTK-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1=C(C(=O)OC)N=NN1C1CCNCC1)=O

Computed Properties

  • Exact Mass: 304.0938327g/mol
  • Monoisotopic Mass: 304.0938327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 346
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.3Ų

Experimental Properties

  • Color/Form: NA

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride Security Information

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride Pricemore >>

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Additional information on 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride

Introduction to 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride (CAS No. 1193389-42-2)

4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride, identified by its CAS number 1193389-42-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules characterized by a triazole core fused with a piperidine ring, which confers unique structural and functional properties. The presence of carboxylate groups and a hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug design.

The structure of 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride is of particular interest due to its potential biological activity. The triazole ring is known for its role in various bioactive molecules, including antifungal and antiviral agents, while the piperidine moiety often contributes to metabolic stability and binding affinity. The dimethyl substitution at the 4 and 5 positions of the triazole ring further modulates its electronic properties, influencing interactions with biological targets. This structural motif has been explored in recent years for its potential applications in modulating enzyme activity and receptor binding.

In the realm of pharmaceutical research, this compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The hydrochloride salt form of this compound enhances its pharmacokinetic properties, facilitating better absorption and distribution within the body. Preliminary studies have suggested that derivatives of this scaffold may exhibit inhibitory effects on specific kinases, making them promising candidates for further development.

Recent advancements in drug discovery methodologies have highlighted the importance of heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The triazole-piperidine hybrid structure represents a novel class of molecules that have not been extensively explored but hold significant promise. Researchers have been particularly interested in leveraging the flexibility of this scaffold to develop targeted therapies. For instance, modifications to the carboxylate groups could be used to fine-tune solubility and binding interactions, while alterations to the piperidine ring might enhance metabolic stability.

The synthesis of 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes, while the piperidine moiety can be incorporated through nucleophilic substitution or reductive amination techniques. The final step involves converting the free acid into its hydrochloride salt to improve stability and bioavailability. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for pharmaceutical applications.

One of the most compelling aspects of this compound is its potential as a lead compound for drug development. Lead optimization involves modifying specific structural features to enhance potency, selectivity, and pharmacokinetic properties. The dimethyl-substituted triazole-piperidine scaffold provides a rich chemical space for exploration through structure-activity relationship (SAR) studies. By systematically varying substituents on the triazole and piperidine rings, researchers can identify key pharmacophores responsible for biological activity.

In addition to its kinase inhibition potential, this compound has shown promise in other therapeutic areas. For example, it may exhibit antimicrobial properties, particularly against resistant strains of bacteria that have evolved mechanisms to evade traditional antibiotics. The unique combination of structural features makes it an attractive candidate for developing novel antimicrobial agents. Furthermore, its ability to interact with biological targets suggests potential applications in treating inflammatory diseases and neurological disorders.

The pharmacological evaluation of this compound involves both in vitro and in vivo studies to assess its efficacy and safety profiles. In vitro assays can provide rapid screening data on enzyme inhibition and cell-based assays can evaluate cytotoxicity and binding affinity. Animal models offer more complex insights into drug metabolism and systemic effects before human trials are initiated. These comprehensive studies are essential for determining whether this compound progresses into clinical development.

The development of new drugs is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing novel compounds like 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride, while biologists focus on understanding biological mechanisms and evaluating drug efficacy. Pharmacologists bridge these disciplines by translating preclinical findings into clinical applications that benefit patients worldwide.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Continued research will focus on optimizing synthetic routes to improve scalability and cost-effectiveness while exploring new derivatives with enhanced properties. Advances in computational chemistry may also accelerate lead optimization by predicting molecular interactions with high accuracy.

In conclusion, 4,5-dimethyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4,5-dicarboxylate hydrochloride (CAS No.1193389-42-2) represents an exciting opportunity in pharmaceutical research with significant potential for therapeutic applications.
Its unique structure offers multiple avenues for further exploration, making it a valuable asset in the quest for novel treatments across various diseases.
As research progresses, we can expect further insights into its pharmacological propertiesand how they might translate into clinical benefits for patients worldwide.

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